molecular formula C9H9F3N2O2 B6237268 N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1267517-81-6

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B6237268
CAS No.: 1267517-81-6
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-amino-2-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-amino-2-methoxyaniline+trifluoroacetic anhydrideThis compound\text{5-amino-2-methoxyaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 5-amino-2-methoxyaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amine derivatives.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
  • 5-amino-2-methoxypyridine

Uniqueness

N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1267517-81-6

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.